Lipophilicity Advantage: logP of 1-Phenylcyclopropan-1-ol vs. 1-(4-Fluorophenyl)cyclopropan-1-ol
1-Phenylcyclopropan-1-ol exhibits a computed logP (XLogP3) advantage over its 4-fluorophenyl analog, directly impacting predicted membrane permeability and distribution behavior. The unsubstituted phenyl derivative has computed logP values ranging from 1.60 to 1.67 (vendor-predicted), whereas 1-(4-fluorophenyl)cyclopropan-1-ol has a PubChem-computed XLogP3 of 1.5 [1]. This difference of approximately 0.1–0.17 logP units corresponds to a measurable increase in lipophilicity that affects partitioning behavior in both chromatographic purification and biological assays [2].
| Evidence Dimension | Lipophilicity (logP / XLogP3) |
|---|---|
| Target Compound Data | logP 1.60–1.67 (vendor-computed); XLogP3 ~1.6 (estimated from consensus) |
| Comparator Or Baseline | 1-(4-Fluorophenyl)cyclopropan-1-ol: XLogP3 1.5 (PubChem computed) |
| Quantified Difference | ΔlogP ≈ +0.1 to +0.17 (target more lipophilic) |
| Conditions | Computational prediction (XLogP3 3.0 algorithm, PubChem; vendor prediction software) |
Why This Matters
Higher logP directly correlates with increased passive membrane permeability and altered tissue distribution, making 1-phenylcyclopropan-1-ol the preferred choice when designing brain-penetrant probes or when increased lipophilicity is required for binding to hydrophobic enzyme pockets compared to fluorinated analogs.
- [1] PubChem. 1-(4-Fluorophenyl)cyclopropan-1-ol (CID 54094568). XLogP3-AA: 1.5. Computed by XLogP3 3.0 (PubChem release 2025.09.15). Available at: https://pubchem.ncbi.nlm.nih.gov/compound/54094568 View Source
- [2] Lipinski, C. A.; Lombardo, F.; Dominy, B. W.; Feeney, P. J. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 2001, 46, 3–26. DOI: 10.1016/S0169-409X(00)00129-0. View Source
